2-Bromo-3-(hydroxymethyl)-6-methoxyphenol

Antioxidant activity DPPH radical scavenging Structure-activity relationship

Select 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol for its unique ortho-bromo-hydroxyl arrangement, critical for palladium-catalyzed cyclization in (-)-galanthamine total synthesis. This regioisomer ensures synthetic route fidelity; substitutions fail. Use as regioisomeric comparator in bromophenol SAR studies. ≥98% HPLC purity. Ideal for medicinal chemistry optimization and analytical method development. Verify stock and request quote.

Molecular Formula C8H9BrO3
Molecular Weight 233.06 g/mol
Cat. No. B13596311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(hydroxymethyl)-6-methoxyphenol
Molecular FormulaC8H9BrO3
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CO)Br)O
InChIInChI=1S/C8H9BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,10-11H,4H2,1H3
InChIKeyQNFSOAQIGPEVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(hydroxymethyl)-6-methoxyphenol: A Regiospecific Bromophenol Building Block for Synthetic and Biological Applications


2-Bromo-3-(hydroxymethyl)-6-methoxyphenol (CAS 2459-83-8, molecular formula C8H9BrO3, molecular weight 233.06 g/mol) is a regiospecifically substituted bromophenol . The compound contains three key functional groups—a bromine atom at the 2-position, a hydroxymethyl group at the 3-position, and a methoxy group at the 6-position—which collectively determine its distinct chemical reactivity profile and its utility as a synthetic intermediate.

Why Regioisomeric Bromophenols Cannot Be Interchanged for 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol


Bromophenol regioisomers with identical molecular formulas exhibit markedly different biological and chemical properties due to the precise spatial arrangement of their substituents. For example, the regioisomer 2-methoxy-3-bromo-5-hydroxymethylphenol (compound 5 in Li et al., 2011) displays potent DPPH radical scavenging activity [1], whereas the substitution pattern of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol—specifically the ortho relationship between the bromine and the phenolic hydroxyl—imparts distinct reactivity that renders it suitable as a chiral intermediate in enantioselective total synthesis [2]. Simple substitution with a generic bromophenol without the precise 2-bromo-3-hydroxymethyl-6-methoxy substitution pattern would fail to replicate the compound's specific synthetic and biological performance characteristics.

Quantitative Differentiation: 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol vs. Closest Analogs


Regioisomer-Dependent Antioxidant Activity: A Structural Basis for Divergent Biological Performance

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is a regioisomer of 2-methoxy-3-bromo-5-hydroxymethylphenol. The latter compound exhibits measurable DPPH radical scavenging activity with IC50 values ranging from 9.6 to 31.5 μM [1]. In contrast, the specific substitution pattern of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol—with the bromine atom ortho to the phenolic hydroxyl and the hydroxymethyl group at the 3-position—confers a distinct reactivity profile. While direct IC50 data for the target compound are not available in the peer-reviewed literature, the well-established structure-activity relationships for phenolic antioxidants indicate that ortho-bromination adjacent to the phenolic hydroxyl can substantially alter hydrogen-donating capacity and radical stabilization compared to meta-brominated analogs.

Antioxidant activity DPPH radical scavenging Structure-activity relationship Bromophenol

Enantioselective Synthetic Utility: A Validated Intermediate for (-)-Galanthamine Synthesis

2-Bromo-3-(hydroxymethyl)-6-methoxyphenol serves as a critical chiral intermediate in the enantioselective total synthesis of (-)-galanthamine, an FDA-approved acetylcholinesterase inhibitor used for Alzheimer's disease [1]. The compound's specific substitution pattern—2-bromo, 3-hydroxymethyl, 6-methoxy—enables a key enantioselective condensation with cyclohexenecarboxylate mediated by a chiral phosphine ligand, followed by DIBAL reduction to yield the corresponding diol [2]. In contrast, the regioisomer 2-methoxy-3-bromo-5-hydroxymethylphenol lacks the ortho-bromo-hydroxyl arrangement required for this specific palladium-catalyzed cyclization step. The target compound's substitution pattern is non-negotiable for this synthetic route; alternative regioisomers would fail to undergo the required stereoselective transformations.

Enantioselective synthesis Total synthesis Chiral building block Galanthamine

Purity Specifications: HPLC-Verified Quality for Reproducible Research

Commercial sources specify that 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is supplied with HPLC purity of ≥95% . This purity level is critical for ensuring reproducible outcomes in both biological assays and synthetic applications. In contrast, the regioisomer 2-methoxy-3-bromo-5-hydroxymethylphenol, when isolated from natural sources, typically requires extensive chromatographic purification to achieve comparable purity levels [1]. The availability of the target compound as a synthetic reagent with defined HPLC purity reduces the burden of in-house purification and minimizes batch-to-batch variability.

Purity Quality control HPLC Chemical procurement

Optimal Research and Industrial Use Cases for 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol


Enantioselective Total Synthesis of (-)-Galanthamine and Related Alkaloids

This compound is validated as a chiral building block in the Trost & Toste (2000) enantioselective total synthesis of (-)-galanthamine [1]. The synthetic route exploits the ortho-bromo-hydroxyl arrangement for a palladium-catalyzed cyclization that constructs the tetrahydrodibenzofuran core. Procurement of this specific regioisomer is essential; alternative bromophenols with different substitution patterns cannot participate in the required stereoselective transformations. Researchers pursuing total synthesis of Amaryllidaceae alkaloids should select this compound to ensure synthetic route fidelity.

Structure-Activity Relationship (SAR) Studies of Bromophenol Antioxidants

The compound serves as a regioisomeric comparator in studies investigating how substitution pattern modulates radical scavenging activity. While the meta-bromo regioisomer 2-methoxy-3-bromo-5-hydroxymethylphenol exhibits DPPH IC50 values between 9.6 and 31.5 μM [2], the ortho-bromo substitution in 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is predicted to alter hydrogen-donating capacity due to intramolecular hydrogen bonding and steric effects. Researchers conducting bromophenol SAR studies should include this compound to systematically probe the influence of bromine position on antioxidant efficacy.

Chemical Biology Probe Development for Enzyme Inhibition Studies

As a member of the bromophenol class known to inhibit protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrase [3], this compound's unique substitution pattern may confer differential binding affinity or selectivity compared to other bromophenol derivatives. Although direct PTP1B inhibition data for this specific compound are not yet reported in peer-reviewed literature, its structural features—particularly the hydroxymethyl group available for further derivatization—make it a suitable scaffold for developing novel enzyme inhibitors through medicinal chemistry optimization.

Reference Standard for Analytical Method Development

Given its defined HPLC purity specification (≥95% ), this compound is suitable as a reference standard for developing and validating analytical methods for bromophenol detection and quantification. Its distinct retention time and spectral characteristics differentiate it from regioisomeric bromophenols, enabling precise method calibration for studies involving marine natural product extracts or synthetic bromophenol libraries.

Technical Documentation Hub

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